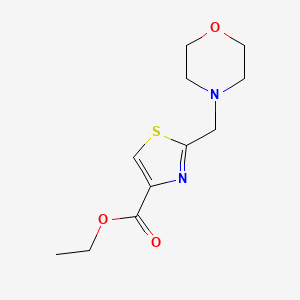
ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a morpholine ring attached to a thiazole ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of morpholine with a thiazole derivative. One common method involves the Mannich reaction, where morpholine reacts with formaldehyde and a thiazole derivative under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 2-(pyrrolidin-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Ethyl 2-(azepan-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and material science.
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3S/c1-2-16-11(14)9-8-17-10(12-9)7-13-3-5-15-6-4-13/h8H,2-7H2,1H3 |
Clave InChI |
SOKOIAXTDHBEHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)CN2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













